![molecular formula C23H28N2O8 B12783645 (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 88853-82-1](/img/structure/B12783645.png)
(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple chiral centers, making it an interesting subject for stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the formation of the oxane ring and the attachment of various functional groups. The process often starts with the preparation of the oxane ring through cyclization reactions, followed by the introduction of the carboxylic acid group and the phenylpropoxy moiety. The final steps involve the addition of the ethyl(pyridin-4-ylmethyl)amino group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used to purify the final product. The reaction conditions are carefully controlled to maintain the integrity of the chiral centers and to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and phenylpropoxy moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and chiral interactions.
Biology
In biological research, this compound can be used to investigate enzyme-substrate interactions and to develop enzyme inhibitors. Its ability to interact with various biological molecules makes it a useful tool for studying biochemical pathways.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications, including the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The ethyl(pyridin-4-ylmethyl)amino group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2S,3S,4S,5R,6R)-6-[3-[methyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-3-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
The uniqueness of (2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid lies in its specific stereochemistry and the presence of the ethyl(pyridin-4-ylmethyl)amino group. These features confer unique binding properties and reactivity, distinguishing it from similar compounds.
特性
CAS番号 |
88853-82-1 |
|---|---|
分子式 |
C23H28N2O8 |
分子量 |
460.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28N2O8/c1-2-25(12-14-8-10-24-11-9-14)21(29)16(15-6-4-3-5-7-15)13-32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3-11,16-20,23,26-28H,2,12-13H2,1H3,(H,30,31)/t16?,17-,18-,19+,20-,23+/m0/s1 |
InChIキー |
ULLBQTLWDGEOOY-IKIJYXEQSA-N |
異性体SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
正規SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


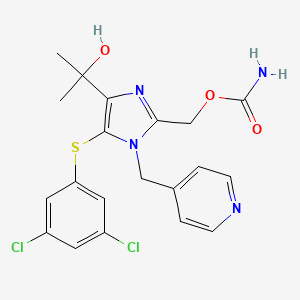

![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
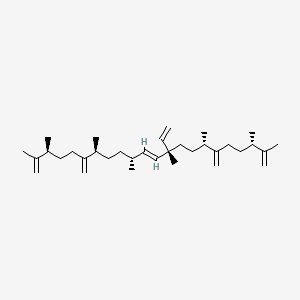
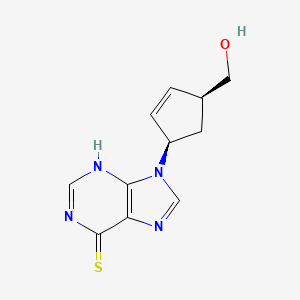


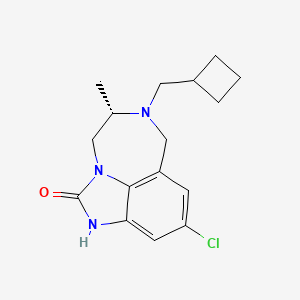
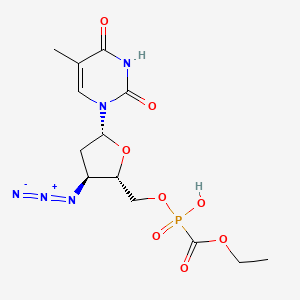
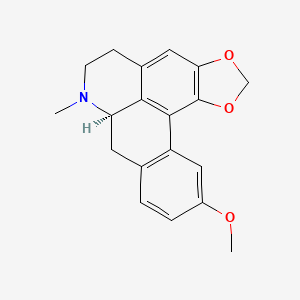
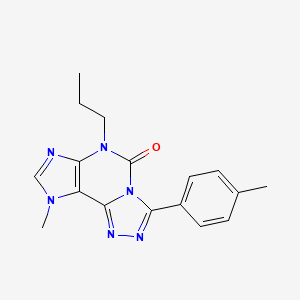
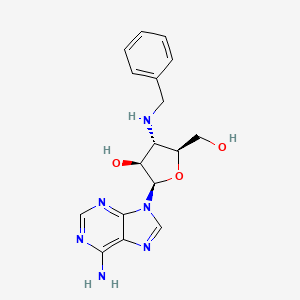
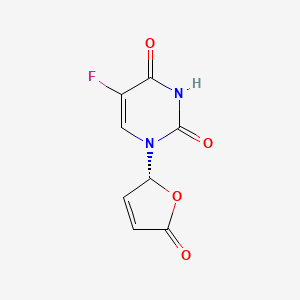
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
